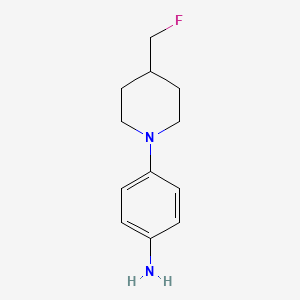

4-(4-(Fluoromethyl)piperidin-1-yl)aniline

Description

Properties

IUPAC Name |

4-[4-(fluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENVOLUEKWPBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Piperidine Ring

One common approach involves the synthesis of 4-(fluoromethyl)piperidine intermediates, which are then coupled with aniline derivatives.

Step 1: Synthesis of 4-(fluoromethyl)piperidine

This can be achieved by selective fluoromethylation of piperidine derivatives using reagents such as fluoromethyl bromide or fluoromethyl tosylate under nucleophilic substitution conditions.Step 2: Coupling with aniline

The 4-(fluoromethyl)piperidine intermediate is reacted with aniline or its derivatives, often via nucleophilic aromatic substitution or reductive amination, to yield the target compound.

Ring Formation with Fluoromethyl Substitution

Alternatively, the piperidine ring bearing the fluoromethyl group can be constructed through cyclization reactions involving fluoromethyl-containing precursors.

Cyclization: Amino-alcohols or haloalkylamines containing fluoromethyl groups undergo intramolecular cyclization to form the piperidine ring with the fluoromethyl substituent at the 4-position.

Subsequent functionalization: The aniline moiety is introduced either before or after ring formation, depending on the synthetic route.

Reaction Conditions and Catalysts

- Temperature: Reactions are typically conducted at mild to moderate temperatures (0–80°C) to control regioselectivity and minimize side reactions.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (CH2Cl2), or ethanol (C2H5OH) are commonly used to enhance nucleophilicity and solubility.

- Catalysts: Lewis acids (e.g., FeCl3) or bases (e.g., triethylamine) may be employed to facilitate substitution or cyclization steps.

- Fluorination reagents: Selective fluorination often requires specialized reagents and conditions to avoid over-fluorination or decomposition.

Purification Techniques

- Chromatography: Column chromatography using silica gel is widely applied to separate the desired product from by-products.

- Recrystallization: Solvent systems such as methanol or ethanol are used to recrystallize the compound for higher purity.

- High-performance liquid chromatography (HPLC): Applied especially in industrial settings for final product purification and quality control.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic signals for piperidine ring protons (δ 1.4–3.5 ppm) and fluoromethyl group.

- $$^{19}F$$ NMR typically exhibits a singlet around δ -60 to -65 ppm corresponding to the fluoromethyl moiety.

- Infrared Spectroscopy (IR):

- C–F stretching vibrations appear in the 1100–1200 cm$$^{-1}$$ region.

- N–H stretching of the aniline group is observed near 3350–3450 cm$$^{-1}$$.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the fluoromethyl-piperidinyl aniline structure.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C$${11}$$H$${15}$$FN$$_{2}$$ |

| Molecular Weight | Approx. 208.27 g/mol |

| Key Reagents | Fluoromethyl bromide, piperidine, aniline derivatives |

| Typical Solvents | DMF, CH$$2$$Cl$$2$$, ethanol |

| Reaction Temperature | 0–80°C |

| Purification | Silica gel chromatography, recrystallization, HPLC |

| Characterization Techniques | $$^{1}H$$, $$^{19}F$$ NMR, IR, MS |

Example Synthetic Procedure (Representative)

Fluoromethylation of Piperidine:

Piperidine is reacted with fluoromethyl bromide in the presence of a base such as triethylamine in DMF at 25°C for 12 hours to yield 4-(fluoromethyl)piperidine.Coupling with Aniline:

The 4-(fluoromethyl)piperidine intermediate is then reacted with aniline under reflux in ethanol with catalytic amounts of acid or base to form this compound.Purification: The crude product is purified by silica gel chromatography and recrystallized from methanol to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Fluoromethyl)piperidin-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in relation to receptor interactions. Research indicates that fluoromethyl groups can enhance the lipophilicity and biological activity of compounds. For instance, derivatives of 4-(4-(Fluoromethyl)piperidin-1-yl)aniline have shown promise as G protein-coupled receptor (GPCR) modulators, which are crucial in the treatment of metabolic disorders such as diabetes and obesity .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. One study reported IC50 values ranging from 0.32 to 12 µM across different cancer types, indicating that structural modifications can enhance potency against specific targets .

Biochemical Applications

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. Studies suggest that it can bind to the active sites of enzymes, leading to inhibition or modulation of their activity. Such interactions have implications for drug development aimed at metabolic disorders .

Cellular Effects

Research shows that this compound influences cellular processes by modulating signaling pathways and gene expression. It has been linked to alterations in metabolic states within cells, demonstrating its potential as a therapeutic agent .

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, making it useful in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-(4-(Fluoromethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and enzyme inhibition .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural differences among analogues lie in the substituents on the piperidine ring and the aniline moiety:

*Calculated based on molecular formula.

Key Observations :

- Steric Effects : Bulky groups like 4-fluorophenyl () introduce steric hindrance, which may reduce binding flexibility but improve selectivity for specific targets.

- Hybrid Structures : Compounds with dual substitutions (e.g., methoxy + methylpiperazine in ) exhibit synergistic effects in solubility and target engagement.

Key Insights :

- Fluorine Impact : Fluorinated compounds (e.g., 3,5-difluoro in ) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

- Piperazine vs. Piperidine : Methylpiperazine substituents (e.g., 5b) improve solubility and kinase inhibition compared to simpler piperidine derivatives .

Spectroscopic Characterization

1H-NMR and mass spectrometry data highlight structural differences:

Biological Activity

4-(4-(Fluoromethyl)piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoromethyl group and an aniline moiety, which contributes to its biological activity. The presence of the fluoromethyl group is believed to enhance the compound's binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoromethyl group can improve binding interactions, while the piperidine structure may influence the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .

Data Table: Biological Activity Comparison

Case Studies

- Anticancer Properties : In a study focusing on piperidine derivatives, the introduction of various substituents, including fluoromethyl groups, was shown to enhance anticancer activity. The study highlighted that structural modifications could significantly impact the efficacy against specific cancer cell lines .

- Enzyme Interaction : Another investigation assessed the enzyme inhibition capabilities of similar compounds. The results indicated that certain structural elements were crucial for achieving high inhibitory potency against AChE and BuChE, suggesting potential therapeutic applications in treating Alzheimer’s disease .

- Pharmacokinetic Properties : A comparative analysis of piperidine derivatives revealed that modifications like the incorporation of fluorinated groups could improve metabolic stability and reduce plasma hydrolysis rates, enhancing the drug's overall pharmacokinetic profile .

Q & A

Q. What are the optimal synthetic protocols for preparing 4-(4-(Fluoromethyl)piperidin-1-yl)aniline, and how can purity be ensured?

Answer: The synthesis of piperidinyl-aniline derivatives typically involves reductive amination or nitro-group reduction. For example, 4-(Piperidin-1-yl)aniline analogs are synthesized via catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) of nitro precursors, achieving yields >85% . Ethanol or acetonitrile is commonly used for crystallization, with melting points (e.g., 41°C for 4-(Piperidin-1-yl)aniline) serving as purity indicators . For fluoromethyl-substituted variants, introducing the fluoromethyl group via nucleophilic substitution (e.g., using KF or Selectfluor) prior to piperidine coupling is critical . Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates .

Q. How should spectroscopic characterization (NMR, MS) be performed to validate the structure of this compound?

Answer:

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.0 ppm, doublets for para-substitution), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and fluoromethyl (CF₃: δ ~4.3 ppm as a triplet, J = 10 Hz) .

- ¹³C NMR : Aromatic carbons (110–130 ppm), piperidinyl carbons (45–55 ppm), and fluoromethyl (CF₃: ~75 ppm, split due to ¹JCF coupling) .

- HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₂H₁₅F₃N₂: 244.1187 Da) with <5 ppm error .

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

Answer:

- Solubility : The compound is polar due to the aniline and piperidine groups, dissolving well in DCM, methanol, and DMSO but poorly in hexane .

- Column Chromatography : Use silica gel with 5–10% MeOH in DCM for elution. For fluorinated analogs, reverse-phase C18 columns with acetonitrile/water (70:30) improve resolution .

- Recrystallization : Ethanol or acetonitrile is optimal, yielding crystals with sharp melting points (e.g., 37–53°C for similar derivatives) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for fluoromethyl-substituted piperidinyl-anilines?

Answer: Unexpected splitting may arise from:

- Dynamic effects : Restricted rotation of the piperidine ring (e.g., chair-flip energy barriers) can cause diastereotopic proton splitting. Variable-temperature NMR (25–60°C) can identify such effects .

- Impurities : Trace solvents (e.g., DMSO-d₆) or unreacted fluoromethyl precursors (e.g., trifluoromethyl intermediates) may overlap. Use deuterated chloroform (CDCl₃) for clearer spectra .

- Isotopic coupling : ¹⁹F-¹H coupling in fluoromethyl groups splits adjacent protons. 2D NMR (COSY, HSQC) helps assign coupled signals .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- LogP/D : Tools like MarvinSketch or ACD/Labs predict logP (~2.5) based on fluoromethyl hydrophobicity and aniline polarity .

- Metabolism : CYP450 isoforms (e.g., CYP3A4) likely metabolize the piperidine ring. Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites .

- Docking Studies : Molecular docking (AutoDock Vina) against targets like dopamine receptors (piperidine moiety) or kinases (aniline core) can prioritize biological assays .

Q. How can reaction yields be improved when introducing the fluoromethyl group to the piperidine ring?

Answer:

- Fluorination Reagents : Selectfluor or Deoxo-Fluor are superior to KF for electrophilic fluorination, minimizing byproducts .

- Solvent Optimization : Use anhydrous DMF or acetonitrile to stabilize reactive intermediates .

- Temperature Control : Reactions at 0–5°C reduce side reactions (e.g., over-fluorination) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance fluoride ion availability in biphasic systems .

Q. What are the key challenges in evaluating the biological activity of this compound, and how can they be mitigated?

Answer:

- Solubility : Low aqueous solubility (due to fluoromethyl groups) can be addressed with co-solvents (e.g., 10% DMSO in PBS) .

- Stability : Aniline oxidation under acidic/basic conditions requires storage in inert atmospheres (N₂) at −20°C .

- Target Selectivity : Off-target effects (e.g., sigma-1 receptor binding) can be assessed via radioligand displacement assays .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and separated during scale-up?

Answer:

- Analytical Methods : UPLC-MS with a HILIC column resolves regioisomers (e.g., ortho vs. para substitution) .

- Crystallography : Single-crystal X-ray diffraction definitively assigns regiochemistry .

- Process Optimization : Adjust stoichiometry (1.2:1 aniline:piperidine) and reaction time (12–24 hrs) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.